Erythromycin Thiocyanate

Crystallization Solubility Process Chemistry

Erythromycin thiocyanate is the preferred starting material for advanced macrolide synthesis due to its high methanol solubility (0.0325 mol·mol⁻¹ at 298.15 K) and a defined acidic stability window (pH 4.5, 40 min). Its amorphous form provides superior physical stability, making it a robust candidate for amorphous solid dispersion development. In veterinary medicine, it is a direct alternative to tylosin for Mycoplasma gallisepticum (MIC 0.1 µg/mL) with established withdrawal periods of 28 days (meat/offal) and 7 days (milk/eggs). This salt is not interchangeable with other erythromycin forms.

Molecular Formula C38H68N2O13S
Molecular Weight 793.0 g/mol
CAS No. 7704-67-8
Cat. No. B1221923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin Thiocyanate
CAS7704-67-8
Synonymserythromycin thiocyanate
Molecular FormulaC38H68N2O13S
Molecular Weight793.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
InChIInChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
InChIKeyWVRRTEYLDPNZHR-YZPBMOCRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate;  moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Erythromycin Thiocyanate (CAS 7704-67-8): Veterinary Antibiotic and Macrolide Intermediate with Unique Salt-Dependent Properties


Erythromycin thiocyanate (CAS 7704-67-8) is a thiocyanate salt of the macrolide antibiotic erythromycin, primarily utilized in veterinary medicine and as a critical intermediate in the synthesis of advanced macrolides [1]. Unlike other erythromycin salts formulated for human systemic absorption, this specific salt form exhibits distinct physicochemical properties, including a defined solubility profile in alcohols and a pronounced sensitivity to acidic pH, which dictate its suitability for non-human therapeutic and industrial crystallization applications [2][3].

Erythromycin Thiocyanate: Why Salt Selection is Critical and Simple Substitution with Other Erythromycin Forms is Unreliable


Erythromycin salts are not interchangeable due to stark differences in their physicochemical properties and resulting performance in both biological and industrial systems. While erythromycin base is microbiologically active, its utility is limited by poor aqueous solubility and acid lability [1]. The selection of the thiocyanate salt, compared to alternatives like stearate or ethylsuccinate, is not arbitrary; it fundamentally alters the compound's solubility in key organic solvents, its stability profile during manufacturing and storage, and its crystallization behavior [2][3]. Direct substitution with another salt form in a research protocol or industrial process without accounting for these specific, quantifiable differences can lead to failed assays, inefficient synthesis, and non-compliance with pharmacopoeial specifications for veterinary drug products. The evidence below delineates the precise, measurable characteristics that justify the selection of erythromycin thiocyanate over its closest analogs.

Quantitative Differentiation Guide: Erythromycin Thiocyanate vs. Closest Analogs and In-Class Alternatives


Solubility in Key Organic Solvents: Erythromycin Thiocyanate Dihydrate vs. Erythromycin Base and Stearate

Erythromycin thiocyanate dihydrate demonstrates high solubility in alcoholic solvents, which is a critical differentiator for industrial crystallization and purification. Its solubility in methanol at 298.15 K is quantified as 0.0325 mol·mol⁻¹, and in n-propanol as 0.0147 mol·mol⁻¹ [1]. In stark contrast, erythromycin base is only slightly soluble in water and exhibits poor solubility in many organic solvents, while erythromycin stearate is practically insoluble in water and has a different solubility profile in alcohols due to its lipophilic counterion [2][3]. This high solubility of the thiocyanate salt in alcohols enables efficient recovery and purification via crystallization, a process essential for its role as an intermediate in the synthesis of advanced macrolides like azithromycin and clarithromycin [4].

Crystallization Solubility Process Chemistry

Amorphous Physical Stability: Erythromycin Thiocyanate Exhibits Superior Resistance to Crystallization vs. Stearate and Phosphate Salts

In the amorphous state, erythromycin thiocyanate (ET) exhibits a significantly lower crystallization tendency compared to erythromycin stearate (ES) and erythromycin phosphate (EP). The kinetics of crystallization for the amorphous forms follow the order ES > EP > ET > ED (free base), with the thiocyanate salt being the slowest to crystallize among the salt forms [1]. This is attributed to its higher configurational entropy (Sconf), which provides a greater entropic barrier to nucleation and crystal growth . The order of configurational entropy is ET > EP > ES > ED, directly correlating with the observed physical stability .

Amorphous Stability Formulation

Acidic Stability: Erythromycin Thiocyanate Degradation Kinetics and the Protective Effect of the Thiocyanate Counterion

Erythromycin thiocyanate's stability in acidic conditions is a critical parameter for its formulation and storage. A study on its stability in acid solution reveals that at pH 4.5, the active component A (erythromycin A) remains stable for only 40 minutes before degradation commences, and at pH < 4.0, rapid degradation occurs [1]. Importantly, the presence of equimolar thiocyanate ion was shown to reduce the degradation rate of erythromycin A compared to literature values for erythromycin base alone, as modeled by the kinetic equation rA = 1.93 × 10⁴·CA·C[H]¹·⁵⁹ [2]. This indicates a specific stabilizing effect of the thiocyanate counterion under mildly acidic conditions, differentiating it from the base and other salts which may be more susceptible to acid-catalyzed hydrolysis [3].

Stability Degradation Formulation

Veterinary Antibacterial Potency: Erythromycin Thiocyanate Shows Comparable Activity to Tylosin Against Mycoplasma

In veterinary applications, erythromycin thiocyanate is a key treatment for mycoplasma infections in poultry and swine. Its potency against Mycoplasma gallisepticum is documented with a Minimum Inhibitory Concentration (MIC) of 0.1 μg/mL [1]. This activity is considered comparable to tylosin, a widely used macrolide antibiotic specifically for mycoplasmosis, making erythromycin thiocyanate a direct and effective alternative [2]. While its activity against some Gram-positive bacteria is slightly lower than that of erythromycin base, its specific efficacy against mycoplasma, combined with its distinct salt properties, solidifies its niche in veterinary medicine [3].

Antimicrobial Mycoplasma Veterinary

Regulatory-Defined Withdrawal Periods: A Critical Procurement Parameter for Erythromycin Thiocyanate in Food-Producing Animals

For procurement of veterinary pharmaceuticals, the regulatory-defined withdrawal period is a non-negotiable specification. For a European Union-approved injectable formulation of erythromycin thiocyanate (100 mg/mL), the established withdrawal periods are 28 days for meat and offal across multiple species (cattle, sheep, pigs, chickens, turkeys) and 7 days for milk and eggs [1]. This specific, legally binding data point differentiates erythromycin thiocyanate products from other antimicrobials with different withdrawal times, such as certain formulations of tylosin or tetracyclines. For a purchasing manager or veterinarian, this exact 28-day/7-day window is a mandatory compliance parameter that must be matched to the production cycle of the animals to ensure food safety and avoid violative residues [2].

Regulatory Withdrawal Period Veterinary

Comparative Therapeutic Efficacy: Erythromycin Thiocyanate Achieves Equivalent Outcome at Half the Dose of Roxithromycin

In a controlled therapeutic trial using an artificially induced chicken staphylococcosis model, erythromycin thiocyanate was compared to roxithromycin for efficacy. The study demonstrated that roxithromycin achieved the same therapeutic outcome as erythromycin thiocyanate at half the dose [1]. This quantitative comparison is crucial for cost-benefit analyses in veterinary practice and industrial farming. While the study also found a combination formulation (compound roxithromycin) to be superior, the head-to-head data provides a clear metric: 1x dose of erythromycin thiocyanate ≈ 0.5x dose of roxithromycin for this specific indication [2].

Therapeutic Efficacy Dose Reduction Veterinary

Optimal Procurement and Application Scenarios for Erythromycin Thiocyanate (CAS 7704-67-8)


Industrial-Scale Synthesis of Advanced Macrolides (Azithromycin, Clarithromycin, Roxithromycin)

Erythromycin thiocyanate is the preferred starting material for the industrial synthesis of second-generation macrolide antibiotics. Its high solubility in alcohols like methanol (0.0325 mol·mol⁻¹ at 298.15 K) [1] allows for efficient dissolution and subsequent chemical modification steps, such as the Beckmann rearrangement required to produce azithromycin. The defined acidic stability window (stable for 40 min at pH 4.5) [2] is also critical for process control during these multi-step syntheses, enabling chemists to perform acid-catalyzed reactions without causing unacceptable degradation of the macrolide core. This combination of solubility and controlled stability makes it a uniquely suitable intermediate compared to other erythromycin salts or the base, which may have inferior solubility or different degradation profiles.

Formulation of Veterinary Medicinal Products for Mycoplasma and Gram-Positive Infections in Poultry and Swine

This compound is indicated for the formulation of veterinary drugs to treat specific infections in food-producing animals. Its proven efficacy against Mycoplasma gallisepticum (MIC = 0.1 μg/mL) [1] makes it a direct alternative to tylosin for chronic respiratory disease (CRD) in poultry and mycoplasmal pneumonia in swine [2]. When formulating these products, manufacturers must adhere to the established regulatory withdrawal periods: 28 days for meat/offal and 7 days for milk/eggs for an injectable formulation [3]. This scenario applies to the production of soluble powders, premixes, and injectable solutions intended for oral or parenteral administration in livestock.

Research on Amorphous Solid Dispersions for Solubility Enhancement

For pharmaceutical scientists investigating strategies to improve the solubility and bioavailability of poorly water-soluble drugs, erythromycin thiocyanate serves as an excellent model compound. Its amorphous form exhibits a lower crystallization tendency compared to other erythromycin salts like stearate and phosphate, as evidenced by its slower crystallization kinetics (order: ES > EP > ET) and higher configurational entropy [1]. This inherent physical stability in the amorphous state makes it a more robust candidate for developing stable amorphous solid dispersions (ASDs) [2]. Researchers can use ET to study the fundamental factors governing amorphous stability and to screen polymeric carriers for ASD formulations, with a higher likelihood of achieving a commercially viable, long-term stable product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin Thiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.